2-(2-Furyl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

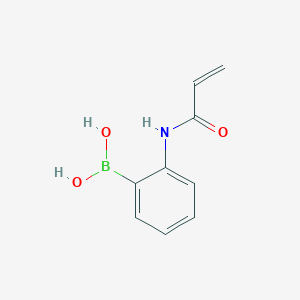

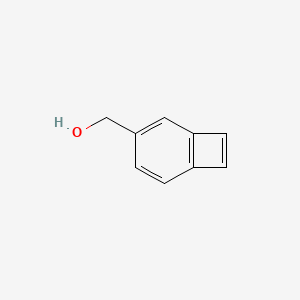

2-(2-Furyl)-2-methylpropanoic acid is a chemical compound that is part of the furan family . Furans are compounds that contain a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of 2-(2-Furyl)-2-methylpropanoic acid and its derivatives often starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as a catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)-2-methylpropanoic acid can be analyzed using various spectroscopy techniques . For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Furyl)-2-methylpropanoic acid are diverse and can lead to a variety of products . For instance, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .科学的研究の応用

Synthesis and Reactivity

- Synthetic Approaches and Chemical Properties : Research has been focused on synthesizing various derivatives of furyl-containing compounds and exploring their chemical properties. For example, furylpropenoic acid derivatives were studied for their aggregation properties and molecular interactions, revealing insights into their structural motifs and potential for forming complex assemblies in solution and solid states (Pálinkó & Körtvélyesi, 2001). Another study explored the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes furyl derivatives, demonstrating their potential in asymmetric synthesis (Hermán et al., 2009).

Materials Science and Catalysis

- Catalytic Applications : Research on furyl-containing building blocks for organic materials has shown that these compounds can be synthesized through cascade reactions, demonstrating their potential application in materials chemistry (Eshmemet’eva et al., 2022). This highlights the utility of furyl derivatives in developing new materials with unique properties.

Pharmaceutical and Biological Applications

- Biological Activity : The synthesis and biological evaluation of furyl derivatives have shown significant promise. For instance, studies on the synthesis of furyl-containing compounds from the roots of Polyalthia evecta revealed compounds with antiplasmodial and antiviral activities, indicating their potential in developing new therapeutics (Kanokmedhakul et al., 2006). Another research area involves exploring the chemical synthesis of furylphthalides, which are crucial for synthesizing biologically active heterocyclic systems, showing their relevance in pharmaceutical chemistry (Shpuntov et al., 2015).

将来の方向性

The future directions for research on 2-(2-Furyl)-2-methylpropanoic acid and similar compounds involve the development of sustainable synthesis methods and the exploration of their potential applications . For instance, furan platform chemicals, which include 2-(2-Furyl)-2-methylpropanoic acid, are being explored for their potential to replace traditional resources such as crude oil .

特性

IUPAC Name |

2-(furan-2-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVISZPEHSSMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-2-methylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342586.png)

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)